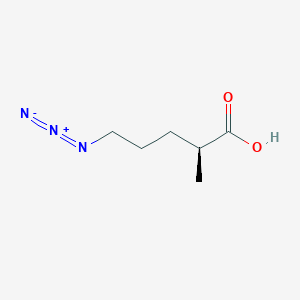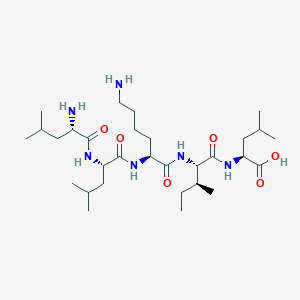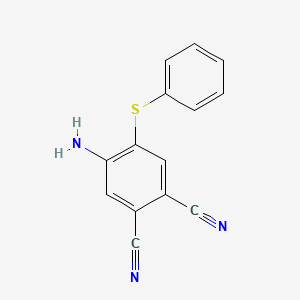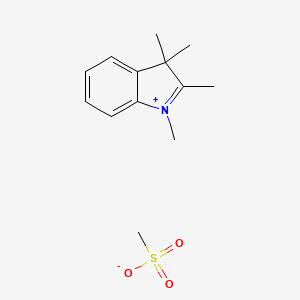
1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate is a chemical compound with the molecular formula C12H16NO3S It is a derivative of indole, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3,3-tetramethylindole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere at room temperature, yielding the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding indole derivatives with oxidized functional groups.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-2-methyleneindoline
Uniqueness
1,2,3,3-Tetramethyl-3H-indol-1-ium methanesulfonate is unique due to its methanesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
220118-56-9 |
|---|---|
Molekularformel |
C13H19NO3S |
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
methanesulfonate;1,2,3,3-tetramethylindol-1-ium |
InChI |
InChI=1S/C12H16N.CH4O3S/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;1-5(2,3)4/h5-8H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
SXPYMCMYLOSSJW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)C.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


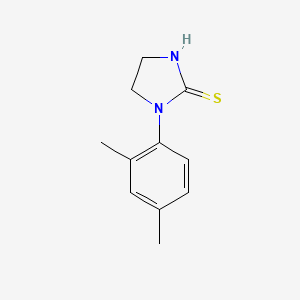
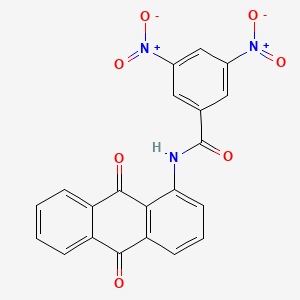
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
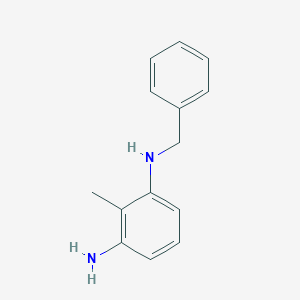

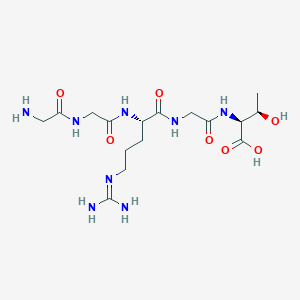
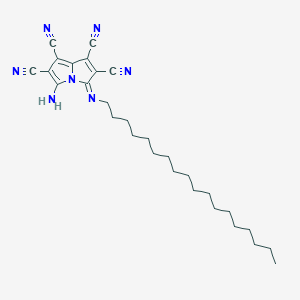
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
